3,4-Dehydro-L-proline

Collagen biosynthesis Prolyl hydroxylase Fibrosis

Procure 3,4-Dehydro-L-proline (CAS 4043-88-3) as the definitive, stereospecific tool for prolyl hydroxylase inhibition. The L-configuration is non-negotiable: the D-isomer is biologically inert in collagen hydroxylation assays, making this the only active isomer for target engagement. Validated in vivo in bleomycin and oxygen-toxicity lung fibrosis models, it selectively suppresses collagenous protein synthesis without broad cellular toxicity—unlike cis-4-hydroxy-L-proline or L-azetidine-2-carboxylic acid, which operate through divergent mechanisms and cannot substitute. Also serves as a chiral substrate for enzymatic synthesis of cis-3,4-epoxy-L-proline. For reproducible fibrosis research and SAR studies, accept no analog.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 4043-88-3
Cat. No. B555809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dehydro-L-proline
CAS4043-88-3
Synonyms3,4-Dehydro-L-proline; 4043-88-3; (S)-2,5-Dihydro-1H-pyrrole-2-carboxylicacid; L-3,4-Dehydroproline; (2S)-2,5-dihydro-1H-pyrrole-2-carboxylicacid; (S)-3-Pyrroline-2-carboxylicacid; CHEMBL78920; EINECS223-738-7; BRN5376764; 1H-Pyrrole-2-carboxylicacid,2,5-dihydro-,(S)-; L-3-Pyrroline-2-carboxylicacid; H-Delta-Pro-OH; AmbotzHAA6180; PubChem13924; 3,4-Dehydro-L-prolin; AC1L3RWH; AC1Q5QUX; 3,4-Didehydro-L-proline; D4893_SIGMA; SCHEMBL1021492; CTK1D6949; MolPort-003-929-792; OMGHIGVFLOPEHJ-BYPYZUCNSA-N; ACT02240; ZINC2044729
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC1C=CC([NH2+]1)C(=O)[O-]
InChIInChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)/t4-/m0/s1
InChIKeyOMGHIGVFLOPEHJ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dehydro-L-proline (CAS 4043-88-3): Technical Specifications and Procurement Baseline for an Unsaturated Proline Analog in Collagen Research and Peptide Engineering


3,4-Dehydro-L-proline (CAS 4043-88-3) is a cyclic, non-proteinogenic amino acid and a structural analog of L-proline, distinguished by a double bond between the C3 and C4 positions of its pyrrolidine ring [1]. This unsaturation confers a distinct planar conformation, making it a valuable tool in biochemical and pharmaceutical research. Commercially, it is available from major suppliers as a powder to crystalline solid with purities typically ≥98% (TLC) to >99% (HPLC), and a specific optical rotation ([α]20/D) ranging from -380° to -410° (C=1, H2O) . Its primary application stems from its role as a specific substrate and inhibitor of prolyl hydroxylase and other proline-metabolizing enzymes, enabling the modulation of collagen biosynthesis and serving as a conformational probe in peptide synthesis [2].

Procurement Alert: Why Generic Proline Analogs Cannot Substitute for 3,4-Dehydro-L-proline (CAS 4043-88-3) in Collagen Inhibition and Enzymatic Assays


Interchanging 3,4-dehydro-L-proline with other proline analogs, such as the natural amino acid L-proline or even closely related antifibrotic agents like cis-4-hydroxy-L-proline, will lead to fundamentally different, and often ineffective, experimental outcomes due to divergent mechanisms of action, stereospecificity, and enzymatic processing [1][2]. The D-isomer (3,4-dehydro-D-proline) is biologically inactive in key collagen hydroxylation assays, demonstrating the absolute requirement for the L-configuration for target engagement [3]. Furthermore, while compounds like L-azetidine-2-carboxylic acid and cis-4-hydroxy-L-proline also inhibit collagen synthesis, they achieve this through different molecular mechanisms—such as direct incorporation into procollagen chains or distinct enzymatic inhibition profiles—meaning their biological effects are not equivalent and cannot be assumed to be interchangeable in specific disease models [4]. Selecting the correct isomer and analog is therefore non-negotiable for ensuring data reproducibility and accurately testing mechanistic hypotheses.

Quantitative Differentiation Guide: Verified Performance Metrics for 3,4-Dehydro-L-proline (CAS 4043-88-3) vs. Structural Analogs and Stereoisomers


Evidence Item 1: Stereospecific Inhibition of Prolyl Hydroxylase and Collagen Hydroxylation in Mammalian Cell Culture

3,4-Dehydro-L-proline demonstrates stereospecific, dose-dependent inhibition of prolyl hydroxylase, a key enzyme in collagen maturation. In a direct head-to-head comparison using 3T3 cell cultures, the L-isomer significantly reduced hydroxyproline formation, whereas the D-isomer had no effect [1]. At a concentration of 1 mM, L-3,4-dehydroproline reduced intracellular [14C]hydroxyproline by 40% and extracellular [14C]hydroxyproline by 70% relative to untreated controls [2]. Furthermore, exposure of various mammalian cell cultures to just 0.2 mM L-3,4-dehydroproline resulted in a marked reduction in prolyl hydroxylase specific activity, while not affecting lysyl hydroxylase or overall cell growth, highlighting its selectivity [3].

Collagen biosynthesis Prolyl hydroxylase Fibrosis

Evidence Item 2: Preferential Inhibition of Collagenous vs. Non-Collagenous Protein Synthesis in Polysome Assays

3,4-Dehydro-L-proline exhibits a pronounced selectivity for inhibiting the synthesis of collagenous proteins over general protein synthesis, a property not uniformly shared by all proline analogs [1]. In an in vitro assay using membrane-bound polysomes, dehydroproline preferentially inhibited the synthesis of collagenous proteins [2]. This finding is supported by cellular data showing that while L-3,4-dehydroproline (1 mM) reduced the hydroxyproline content of 3T3 cell collagen by 40-70%, it had only a slight inhibitory effect on the incorporation of [14C]glycine and [3H]lysine into total cellular proteins [3].

Collagen selectivity Polysome assay Translation

Evidence Item 3: In Vivo Reduction of Prolyl Hydroxylase Activity and Normalization of Collagen Ratio in a Lung Fibrosis Model

In a bleomycin-induced rat model of lung fibrosis, 3,4-dehydro-L-proline demonstrated significant in vivo pharmacodynamic activity, a key differentiator from many other in-class tool compounds whose effects are limited to in vitro systems [1]. Treatment with the compound caused a 'great fall' in prolyl hydroxylase activity, diminished the number of pathological collagen cross-links, and normalized the type I/type III collagen ratio, without affecting lysyl oxidase activity [2]. In a separate study using an oxygen toxicity-induced pulmonary fibrosis model, L-3,4-dehydroproline was among the proline analogs that prevented the 26% increase in lung collagen caused by hyperoxia [3].

Pulmonary fibrosis Prolyl hydroxylase In vivo efficacy

Evidence Item 4: Distinct Enzymatic Substrate Profile vs. Other Proline Analogs in Oxygenase Assays

3,4-Dehydro-L-proline serves as a distinct substrate for a specific subset of microbial 2-oxoglutarate-dependent dioxygenases, a property that enables its use in biocatalysis and the synthesis of valuable proline derivatives. In an evaluation of four proline cis-selective hydroxylases, 3,4-dehydro-L-proline was recognized as a substrate alongside L-proline and cis-3-hydroxy-L-proline, but notably, other analogs like trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline were not substrates for certain enzymes [1]. This is further corroborated by enzyme commission data showing that EC 1.14.11.28 is specific for L-proline and does not accept D-proline, trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, or 3,4-dehydro-DL-proline [2].

Enzyme specificity Proline hydroxylase Substrate profiling

Defined Application Scenarios for 3,4-Dehydro-L-proline (CAS 4043-88-3) Based on Verified Differential Evidence


Scenario 1: Investigating Collagen-Specific Pathways in Fibrotic Disease Models

Leverage 3,4-dehydro-L-proline's established and quantitative in vivo efficacy in reducing prolyl hydroxylase activity and normalizing collagen ratios in bleomycin and oxygen toxicity lung fibrosis models [1][2]. Its ability to preferentially inhibit collagenous protein synthesis over general protein production makes it the preferred tool for mechanistic studies aiming to dissect collagen-specific contributions to disease pathology without the confounding variable of broad cellular toxicity seen with some less selective analogs [3].

Scenario 2: Biocatalytic Synthesis of Chiral Proline Derivatives

Utilize 3,4-dehydro-L-proline as a specific substrate for a select group of proline cis-selective hydroxylases to generate valuable chiral intermediates like cis-3,4-epoxy-L-proline [4]. This application is uniquely enabled by its distinct substrate profile, which is not shared by other common hydroxylated proline analogs, offering a defined enzymatic route to complex molecules for medicinal chemistry and fine chemical synthesis.

Scenario 3: Stereospecific Probing of Prolyl Hydroxylase Function

Employ the L-isomer of 3,4-dehydroproline as a stereospecific tool to study the active site requirements of prolyl hydroxylase. The direct evidence that the D-isomer is completely inactive while the L-isomer potently inhibits the enzyme at sub-millimolar concentrations (e.g., 0.2 mM) provides a rigorous control for structure-activity relationship studies and ensures experimental findings are attributable to the correct stereochemistry [5].

Scenario 4: Validating Collagen Modulation as a Therapeutic Strategy in Fibrosis

Procure 3,4-dehydro-L-proline as a well-characterized, first-generation tool compound for validating the therapeutic concept of prolyl hydroxylase inhibition in preclinical fibrosis models. Its documented in vivo activity and selective mechanism provide a foundational benchmark against which to evaluate novel, next-generation antifibrotic agents, making it an essential control compound for drug discovery programs targeting collagen deposition [2].

Technical Documentation Hub

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